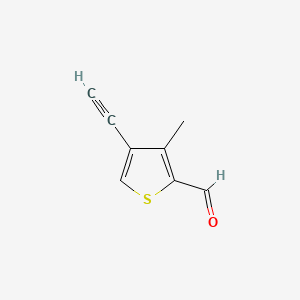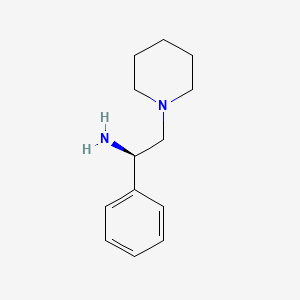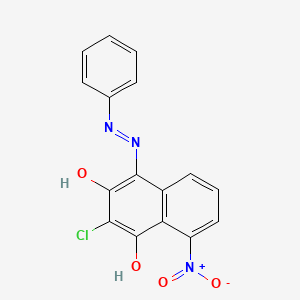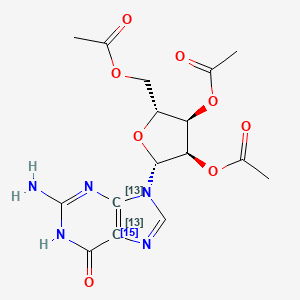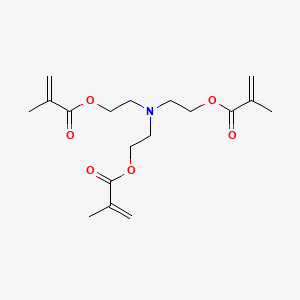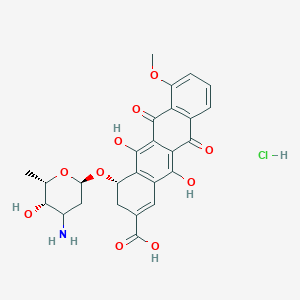
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride involves multiple steps, starting from daunorubicin. The process typically includes:
Deacetylation: Removal of acetyl groups from daunorubicin.
Anhydro Formation: Formation of an anhydro compound by removing water molecules.
Carboxylation: Introduction of carboxyl groups to the molecule.
Analyse Chemischer Reaktionen
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Various substituents can be introduced to the molecule under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride has several scientific research applications:
Chemistry: Used as a reference material for impurity profiling in pharmaceutical research.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential antitumor properties and as a derivative of daunorubicin, which is used in cancer treatment.
Industry: Utilized in the quality control of pharmaceutical products to ensure the absence of impurities.
Wirkmechanismus
The mechanism of action of 9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride is similar to that of daunorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other derivatives of daunorubicin and doxorubicin, such as:
Daunorubicin: The parent compound, widely used in cancer treatment.
Doxorubicin: Another anthracycline antibiotic with a broad antitumor spectrum.
Epirubicin: A derivative of doxorubicin with similar antitumor properties.
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride is unique due to its specific structural modifications, which may impart distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C26H26ClNO10 |
|---|---|
Molekulargewicht |
547.9 g/mol |
IUPAC-Name |
(4S)-4-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-3,4-dihydrotetracene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H25NO10.ClH/c1-9-21(28)13(27)8-16(36-9)37-15-7-10(26(33)34)6-12-18(15)25(32)20-19(23(12)30)22(29)11-4-3-5-14(35-2)17(11)24(20)31;/h3-6,9,13,15-16,21,28,30,32H,7-8,27H2,1-2H3,(H,33,34);1H/t9-,13?,15-,16-,21+;/m0./s1 |
InChI-Schlüssel |
UHLOBAUHIGEWGN-JEJZPMIRSA-N |
Isomerische SMILES |
C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)O)N)O.Cl |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


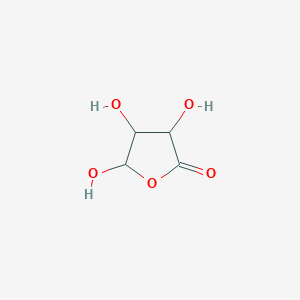


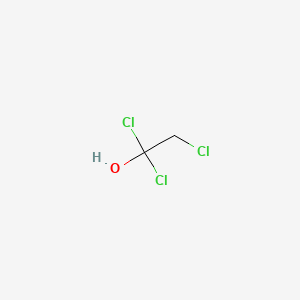
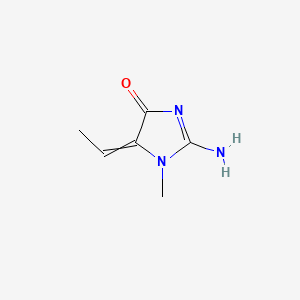
![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
